REACTION_SMILES
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[Al:16].[CH3:30][CH2:31][O:32][C:33]([CH3:34])=[O:35].[F:1][c:2]1[cH:3][c:4]2[c:5]3[c:6]([nH:7][c:8]2[cH:9][cH:10]1)[cH:11][cH:12][nH:13][c:14]3=[O:15].[O:17]=[C:18]1[N:19]([Br:24])[C:20](=[O:21])[CH2:22][CH2:23]1.[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[F:1][c:2]1[cH:3][c:4]2[c:5]3[c:6]([nH:7][c:8]2[cH:9][cH:10]1)[c:11]([Br:24])[cH:12][nH:13][c:14]3=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]ccc2[nH]c3ccc(F)cc3c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=c1[nH]cc(Br)c2[nH]c3ccc(F)cc3c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |